molecular formula C10H18ClF2NO2 B2720197 rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans CAS No. 2378490-03-8

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans

Cat. No.: B2720197
CAS No.: 2378490-03-8
M. Wt: 257.71
InChI Key: DUZOJMJJSHXBLP-SCLLHFNJSA-N
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Description

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cycloheptane ring with amino and difluoro substituents, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by the introduction of the amino and difluoro groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate ester to an alcohol.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while nucleophilic substitution of the difluoro groups can lead to a variety of substituted derivatives.

Scientific Research Applications

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cycloheptane derivatives with amino and difluoro substituents, such as:

  • Ethyl (1R,5R)-5-amino-4,4-difluorocyclohexane-1-carboxylate
  • Ethyl (1R,5R)-5-amino-4,4-difluorocyclopentane-1-carboxylate

Uniqueness

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7;/h7-8H,2-6,13H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZOJMJJSHXBLP-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](C(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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